molecular formula C16H26BNO4S B1652279 tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate CAS No. 1421780-46-2

tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate

Cat. No.: B1652279
CAS No.: 1421780-46-2
M. Wt: 339.3
InChI Key: PKXYEBQLYCHGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate” is a chemical compound with the molecular formula C17H30BNO4 . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3, (H,19,20) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.24 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate serves as a crucial intermediate in the synthesis of several biologically active molecules. For instance, it has been used in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important compound in the development of drugs like omisertinib (AZD9291). This synthesis pathway demonstrates the compound's utility in creating targeted therapeutic agents through a rapid synthetic method, yielding an 81% total yield across three steps (Zhao, Guo, Lan, & Xu, 2017).

Antimicrobial Activity

Research has explored the antimicrobial properties of derivatives synthesized from tert-butyl carbazate, indicating potential applications in the development of antimicrobial agents. For instance, the synthesis and antimicrobial activity of some 1, 3, 4-oxadiazoles-2-thione and 1, 2, 4-triazoles derivatives from tert-butyl carbazate have been studied, revealing the compound's versatility in generating biologically active molecules (Ghoneim & Mohamed, 2013).

Material Science and Antioxidant Properties

In the field of material science, the compound has been utilized in the synthesis of new antioxidants with higher molecular weight, enhancing the thermal stability of polypropylene. This application underscores the compound's importance in developing materials with improved resistance to thermal oxidation, thereby extending their practical utility (Pan, Liu, & Lau, 1998).

Crystal Structure and Computational Studies

The compound has also been a subject of crystal structure and computational studies, providing insights into its physical and chemical properties. For example, a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a derivative of interest, revealed its structural characteristics and physicochemical features through density functional theory (DFT) calculations and X-ray diffraction, contributing to a deeper understanding of its chemical behavior (Ye et al., 2021).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-9-12-8-11(10-23-12)17-21-15(4,5)16(6,7)22-17/h8,10H,9H2,1-7H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXYEBQLYCHGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108371
Record name Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421780-46-2
Record name Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421780-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.